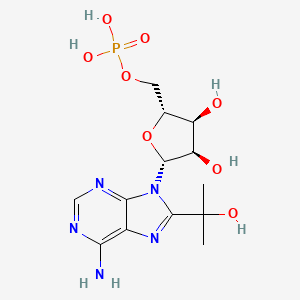

8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other intermediates.

Attachment of the sugar moiety: The sugar moiety, in this case, a ribose derivative, is attached to the purine base through a glycosidic bond.

Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the sugar moiety to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and typically involves:

Batch or continuous flow reactors: To control reaction conditions precisely.

Purification steps: Such as crystallization, chromatography, and recrystallization to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form different amines.

Substitution: The phosphate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and as a model compound for nucleotide interactions.

Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

Inhibit enzyme activity: By binding to the active site or allosteric sites.

Modulate receptor function: By acting as an agonist or antagonist.

Alter cellular pathways: By influencing signal transduction pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

Adenosine triphosphate (ATP): A nucleotide that plays a central role in energy transfer within cells.

Guanosine monophosphate (GMP): Another nucleotide involved in various cellular processes.

Cytidine monophosphate (CMP): A nucleotide that is a component of RNA.

Uniqueness

The uniqueness of “((2R,3S,4R,5R)-5-(6-Amino-8-(2-hydroxypropan-2-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate) is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the context of nucleic acid chemistry and pharmacology. This compound, characterized by its unique structure, plays a significant role in various biochemical processes and exhibits properties that may be leveraged in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-(2-Hydroxypropan-2-yl)adenosine 5'-(dihydrogen phosphate) can be described as follows:

- Molecular Formula : C₁₀H₁₅N₅O₈P

- Molecular Weight : 347.22 g/mol

- CAS Number : Not specifically listed but related to adenosine derivatives.

This compound features a hydroxyl group at the 8-position of the adenosine moiety, which contributes to its unique biological properties.

Research indicates that 8-(2-Hydroxypropan-2-yl)adenosine derivatives may interact with various biological targets, including enzymes and receptors involved in nucleic acid metabolism. The biological activity can be attributed to:

- Inhibition of Nucleotidases : This compound has shown resistance to enzymatic degradation by snake venom phosphodiesterase, suggesting potential as a stable nucleotide analog .

- Modulation of Signaling Pathways : Similar compounds have been noted for their ability to modulate signaling pathways involving cyclic AMP and other second messengers, which are crucial in cellular responses .

- Antiviral Properties : Some studies have suggested that modified adenosine derivatives exhibit antiviral activity, possibly through interference with viral replication mechanisms .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of 8-substituted adenosine derivatives:

- A study demonstrated that oligoadenylates containing 8-substituted adenosines were synthesized and evaluated for biological activity. These compounds exhibited varying degrees of resistance to enzymatic degradation and showed potential in influencing RNA synthesis pathways .

- Another investigation focused on the synthesis of related derivatives, highlighting their structural stability and potential therapeutic applications in nucleic acid-based therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₈P |

| Molecular Weight | 347.22 g/mol |

| CAS Number | Not specifically listed |

| Biological Activity | Antiviral, Enzyme inhibition |

| Related Compounds | Oligoadenylates, ATP analogs |

Properties

CAS No. |

35927-35-6 |

|---|---|

Molecular Formula |

C13H20N5O8P |

Molecular Weight |

405.30 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H20N5O8P/c1-13(2,21)12-17-6-9(14)15-4-16-10(6)18(12)11-8(20)7(19)5(26-11)3-25-27(22,23)24/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,14,15,16)(H2,22,23,24)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

QQEAKZPMKJLCJO-IOSLPCCCSA-N |

Isomeric SMILES |

CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)O |

Canonical SMILES |

CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.